2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile
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Overview
Description
2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile is an organic compound with the molecular formula C11H11FN2 It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with cyclopropylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and quantity .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-4-fluorobenzonitrile
- 2-[(Cyclopropylmethyl)amino]-6-chlorobenzonitrile
- 2-[(Cyclopropylmethyl)amino]-6-bromobenzonitrile
Uniqueness
2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C11H11FN2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-6-fluorobenzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,14H,4-5,7H2 |
InChI Key |
HPKWZIZPXPECMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
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